molecular formula C14H11FN2OS B6500217 6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 131169-65-8

6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No. B6500217
M. Wt: 274.32 g/mol
InChI Key: IPPYOOHKJIFCLQ-UHFFFAOYSA-N
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Description

The compound “6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C14H11FN2O2 . It contains a total of 32 bonds, including 21 non-H bonds, 16 multiple bonds, 3 rotatable bonds, and 16 aromatic bonds . The molecule includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aromatic), 1 ether (aromatic), and 1 Isoxazole .


Molecular Structure Analysis

The 2D chemical structure image of “6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine” is also called skeletal formula, which is the standard notation for organic molecules . The carbon atoms in the chemical structure are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds . The 3D chemical structure image is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

properties

IUPAC Name

6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c1-18-12-5-3-2-4-10(12)16-14-17-11-7-6-9(15)8-13(11)19-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYOOHKJIFCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235571
Record name 6-Fluoro-N-(2-methoxyphenyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine

CAS RN

131169-65-8
Record name 6-Fluoro-N-(2-methoxyphenyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131169-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-N-(2-methoxyphenyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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